![molecular formula C11H15NO3S B2371920 Methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate CAS No. 560080-94-6](/img/structure/B2371920.png)
Methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate
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Description
Methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate (MDPT) is a chemical compound that has been widely used in scientific research. It belongs to the class of thieno[2,3-b]pyridine derivatives and has shown potential in various biological and pharmacological applications.
Scientific Research Applications
- Thiophene derivatives, including Methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate, have captured the interest of medicinal chemists. These compounds exhibit diverse biological effects, making them potential candidates for drug development . For instance, they have demonstrated anticancer, anti-inflammatory, and antimicrobial properties.
- Thiophene-based molecules play a crucial role in organic electronics. They contribute to the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The unique electronic properties of thiophenes make them valuable for designing efficient and flexible electronic devices.
- Thiophene derivatives, including Methyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate, serve as corrosion inhibitors in industrial chemistry . Their ability to protect metals from corrosion makes them relevant for applications in materials science and engineering.
- Beyond their potential as drugs, thiophenes exhibit other pharmacological properties. For example, suprofen (which contains a 2-substituted thiophene framework) is a nonsteroidal anti-inflammatory drug . Understanding the pharmacokinetics and pharmacodynamics of these compounds is essential for further exploration.
- Thiophenes contribute to the development of organic semiconductors, which are essential for OLEDs. Their unique electronic structure allows for efficient light emission, making them valuable components in display technologies .
- Researchers have employed various synthetic methods to obtain thiophene derivatives. Condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, are significant pathways . These reactions enable the creation of diverse thiophene-based compounds.
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Pharmacological Properties
Material Science and Light-Emitting Diodes (LEDs)
Synthetic Chemistry and Heterocyclization
properties
IUPAC Name |
methyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-5-8(13)12-10-9(11(14)15-4)6(2)7(3)16-10/h5H2,1-4H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYQLQRNUGPQGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(S1)C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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